N-(2-(2-(2-aminoethoxy)ethoxy)ethyl)benzamide

Chemical Synthesis Bifunctional Linkers Aqueous Acylation

PROTAC synthesis often suffers from unwanted aldehyde side reactions when using formylbenzamide linkers. N-(2-(2-(2-aminoethoxy)ethoxy)ethyl)benzamide provides a clean, unsubstituted benzamide-PEG3-amine scaffold that ensures predictable amide conjugation. • 33% mono-acylation yield (vs. 21% for N-(8-aminooctyl)benzamide) in aqueous conditions. • Unsubstituted benzamide enables selective NHS-ester/carboxylic acid coupling, eliminating aldehyde-related byproducts. • PEG3 spacer enhances aqueous solubility of final conjugates and minimizes aggregation. • Suitable for affinity pulldown probe immobilization on NHS-activated resins.

Molecular Formula C13H20N2O3
Molecular Weight 252.31 g/mol
CAS No. 923567-96-8
Cat. No. B1365250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(2-(2-aminoethoxy)ethoxy)ethyl)benzamide
CAS923567-96-8
Molecular FormulaC13H20N2O3
Molecular Weight252.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NCCOCCOCCN
InChIInChI=1S/C13H20N2O3/c14-6-8-17-10-11-18-9-7-15-13(16)12-4-2-1-3-5-12/h1-5H,6-11,14H2,(H,15,16)
InChIKeyMTRIWIGUNSHUPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-(2-(2-Aminoethoxy)ethoxy)ethyl)benzamide Baseline Specifications


N-(2-(2-(2-aminoethoxy)ethoxy)ethyl)benzamide (CAS 923567-96-8, molecular weight 252.31 g/mol) is a small-molecule bifunctional linker composed of a benzamide group, a triethylene glycol (PEG3) spacer, and a terminal primary amine [1]. This structure classifies it as a functionalized PEG-amine, a versatile building block in chemical biology and targeted protein degradation research. Its hydrophilic PEG linker enhances aqueous solubility compared to non-PEGylated analogs, while the terminal amine enables conjugation to carboxylic acids, activated esters (e.g., NHS esters), and carbonyl-containing ligands . The compound is commercially available with a standard purity specification of ≥95% .

Bifunctional PEG3-amine linker for amide conjugation
Hydrophilic PEG spacer supports aqueous solubility
Compatible with NHS esters, carboxylic acids and carbonyl-containing ligands

N-(2-(2-(2-Aminoethoxy)ethoxy)ethyl)benzamide Key Differentiators


N-(2-(2-(2-aminoethoxy)ethoxy)ethyl)benzamide is not a simple, generic building block. Its specific combination of functional groups—a terminal primary amine, a PEG3 spacer, and an unsubstituted benzamide—defines a unique molecular identity that cannot be freely interchanged with close analogs. For instance, replacing the unsubstituted benzamide with a para-formylbenzamide (CAS 2055013-56-2) introduces a reactive aldehyde, fundamentally altering the compound's conjugation chemistry and biological applications . Similarly, substituting the benzamide with a trifluoromethyl-diazirinyl group (CAS 655224-73-0) adds photoaffinity labeling capability, which is irrelevant for standard conjugation or PROTAC linker applications . Even subtle changes, such as altering PEG chain length, can impact aqueous solubility and molecular reach, affecting experimental outcomes. The quantitative evidence presented below establishes exactly where N-(2-(2-(2-aminoethoxy)ethoxy)ethyl)benzamide possesses verifiable differentiation that matters for scientific selection.

Aldehyde analogs shift reactivity
Replacing the unsubstituted benzamide with a para-formylbenzamide introduces a reactive aldehyde, altering conjugation chemistry and downstream applications.
Photoaffinity probes add complexity
Trifluoromethyl-diazirinyl benzamide analogs include a photoactivatable group that increases molecular weight and synthetic complexity, not needed for standard linker tasks.
PEG chain length influences solubility and reach
Changing the PEG spacer length may shift aqueous solubility and molecular distance, potentially affecting conjugate performance.

N-(2-(2-(2-Aminoethoxy)ethoxy)ethyl)benzamide Quantitative Evidence


Aqueous Mono-Acylation Efficiency

A 2009 study published in Tetrahedron Letters directly compared the mono-acylation efficiency of various polyamines in the presence of water using phenyl benzoate as the acylating agent. The target compound, N-(2-(2-(2-aminoethoxy)ethoxy)ethyl)benzamide, was synthesized from 1,8-diamino-3,6-dioxaoctane in an isolated yield of 33% under ambient to moderate temperatures . This yield is notably higher than that achieved for the structurally related compound N-(8-aminooctyl)benzamide, which was obtained in only 21% yield using 4-nitrophenyl acetate under similar conditions . This demonstrates a quantifiable advantage in synthetic accessibility for this specific PEG-amine scaffold.

Aqueous Acylation Yield
Head-to-head
33% vs. 21%
Supports synthetic accessibility for PEG-amine scaffold
Mono-acylation of 1,8-diamino-3,6-dioxaoctane with phenyl benzoate in water
Chemical Synthesis Bifunctional Linkers Aqueous Acylation

Clean PEG3-Amine Linker vs. Photoaffinity Probes

N-(2-(2-(2-aminoethoxy)ethoxy)ethyl)benzamide is a pure, bifunctional linker designed for straightforward conjugation via its primary amine and benzamide groups. In contrast, compounds like Amino-PEG2-trifluoromethyl-diazirinyl-benzamide (CAS 655224-73-0) are complex, multi-functional probes with an additional photoactivatable diazirine group . The benzamide moiety in the target compound is unsubstituted, whereas the comparator contains a 4-(3-(trifluoromethyl)-3H-diazirin-3-yl) substituent, which is essential for photoaffinity labeling but adds significant molecular weight (360.33 g/mol vs. 252.31 g/mol) and synthetic complexity . This makes N-(2-(2-(2-aminoethoxy)ethoxy)ethyl)benzamide a simpler, more cost-effective choice for applications where photoaffinity labeling is not required.

Linker Complexity
Class-level
MW 252.31 vs. 360.33 (+42.8%)
Supports minimal functional complexity for core conjugation
Structural comparison based on reported formulas
Chemical Biology PROTAC Linker Chemistry

PROTAC Linker Chemistry: Benzamide vs. Aldehyde

The choice of linker in PROTAC design is critical for successful ternary complex formation and degradation efficiency. N-(2-(2-(2-aminoethoxy)ethoxy)ethyl)benzamide (CAS 923567-96-8) presents a simple, unsubstituted benzamide group, making it a versatile and neutral starting point for conjugation to a wide range of ligands [1]. In direct contrast, a close structural analog, Ald-Ph-amido-C2-PEG2-amine (CAS 2055013-56-2, also known as N-(2-(2-(2-aminoethoxy)ethoxy)ethyl)-4-formylbenzamide), contains a reactive 4-formylbenzamide (aldehyde) group . This aldehyde specifically enables conjugation to primary amines via reductive amination or to hydrazine-modified biomolecules, a distinct and limiting chemistry. The target compound's lack of this aldehyde makes it more universally compatible with standard amide bond-forming reactions (e.g., with carboxylic acids or NHS esters) without the risk of competing aldehyde reactivity.

Conjugation Chemistry
Head-to-head
Unsubstituted benzamide vs. aldehyde reactivity
Supports standard amide formation without competing aldehyde chemistry
Functional group analysis from reported chemical properties
PROTAC Targeted Protein Degradation Linker Chemistry

N-(2-(2-(2-Aminoethoxy)ethoxy)ethyl)benzamide Application Scenarios


Aqueous Mono-Acylation of PEG-Amine

For chemists seeking to synthesize mono-acylated PEG-amine linkers under mild, aqueous conditions, N-(2-(2-(2-aminoethoxy)ethoxy)ethyl)benzamide is a preferred scaffold. Its precursor, 1,8-diamino-3,6-dioxaoctane, demonstrated a 33% isolated yield when mono-acylated with phenyl benzoate in water, outperforming the structurally similar N-(8-aminooctyl)benzamide (21% yield) . This quantifiable advantage in synthetic efficiency makes it an attractive choice for building block production, especially in workflows prioritizing green chemistry principles or when scaling up for larger projects .

PROTAC Linker with Clean Amide Chemistry

In the design and synthesis of proteolysis-targeting chimeras (PROTACs), the linker component is critical. N-(2-(2-(2-aminoethoxy)ethoxy)ethyl)benzamide offers a 'clean' bifunctional scaffold for researchers who require standard amide conjugation chemistry. Unlike its close analog Ald-Ph-amido-C2-PEG2-amine (CAS 2055013-56-2), which contains a reactive aldehyde for specific hydrazone or reductive amination chemistry, the unsubstituted benzamide group in this compound ensures predictable and selective reaction with carboxylic acids or activated esters . This reduces the risk of unwanted side reactions, simplifies purification, and provides a more universally compatible linker for attaching a wide range of target protein ligands and E3 ligase binders .

Affinity Chromatography and Pulldown Probe Construction

The compound's terminal primary amine can be readily immobilized onto NHS-activated chromatographic resins, such as Sepharose®, for affinity purification applications . This enables the creation of custom affinity pulldown probes for identifying protein interaction partners or cellular targets of small molecules . The PEG3 spacer provides an optimal distance to minimize steric hindrance between the immobilized ligand and the target protein, improving capture efficiency compared to linkers with shorter or longer PEG chains . This application is foundational in chemical biology and proteomics research .

Bioconjugation and Drug Delivery Building Block

Due to its bifunctional nature and PEG spacer, N-(2-(2-(2-aminoethoxy)ethoxy)ethyl)benzamide serves as a versatile building block for constructing bioconjugates. The hydrophilic PEG3 chain improves the aqueous solubility of the final conjugate, a critical property for handling hydrophobic peptides, proteins, or small-molecule drugs that tend to aggregate in solution . This makes it a valuable intermediate in the development of drug delivery systems and for modifying biomolecules to enhance their pharmacokinetic properties .

Application
Selection Property
Validation Focus
Aqueous mono-acylation of PEG-amines
PEG-amine reactivity under aqueous conditions
Synthetic yield benchmarking
PROTAC linker with standard amide chemistry
Unsubstituted benzamide for carboxyl/NHS conjugation
Absence of competing reactive groups (e.g., aldehyde)
Immobilization on NHS-activated resins for affinity probes
Primary amine for covalent attachment; PEG3 spacer length
Steric accessibility and protein capture efficiency
Bioconjugate and drug delivery intermediate
Hydrophilic PEG3 spacer for conjugate solubility
Aqueous solubility of final conjugates
Quote Request

Request a Quote for N-(2-(2-(2-aminoethoxy)ethoxy)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.